molecular formula C8H7NO2 B13944552 5-(Isocyanomethyl)-1,3-benzenediol CAS No. 602261-97-2

5-(Isocyanomethyl)-1,3-benzenediol

Cat. No.: B13944552
CAS No.: 602261-97-2
M. Wt: 149.15 g/mol
InChI Key: XCDUKHUVLMFXKC-UHFFFAOYSA-N
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Description

5-(Isocyanomethyl)-1,3-benzenediol is a derivative of 1,3-benzenediol (resorcinol) featuring an isocyanomethyl (–CH₂–N≡C) substituent at the 5-position of the aromatic ring. The isocyanide functional group is highly reactive, enabling participation in multicomponent reactions (e.g., Ugi or Passerini reactions) and serving as a versatile intermediate in organic synthesis and drug discovery . The 1,3-dihydroxybenzene core provides hydrogen-bonding capacity and redox activity, which may contribute to biological properties such as antioxidant or enzyme-inhibitory effects .

Properties

CAS No.

602261-97-2

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

5-(isocyanomethyl)benzene-1,3-diol

InChI

InChI=1S/C8H7NO2/c1-9-5-6-2-7(10)4-8(11)3-6/h2-4,10-11H,5H2

InChI Key

XCDUKHUVLMFXKC-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of resorcinol with chloroform and potassium hydroxide to form the intermediate 5-(chloromethyl)-1,3-benzenediol, which is then treated with silver cyanide to yield the desired isocyanomethyl derivative .

Industrial Production Methods

Industrial production of 5-(Isocyanomethyl)-1,3-benzenediol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Isocyanomethyl)-1,3-benzenediol undergoes various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.

    Reduction: The isocyanide group can be reduced to form corresponding amines.

    Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can react with the isocyanomethyl group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Isocyanomethyl)-1,3-benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Isocyanomethyl)-1,3-benzenediol involves its reactivity due to the presence of both isocyanide and phenol groups. The isocyanide group can act as a nucleophile or electrophile, participating in various chemical reactions. The phenol groups can undergo oxidation and substitution reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

  • Reactivity: The isocyanomethyl group in 5-(Isocyanomethyl)-1,3-benzenediol is highly electrophilic, enabling rapid nucleophilic additions and cycloadditions. This contrasts with the azidomethyl group in its analog, which participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) . Resveratrol and Tapinarof rely on conjugated double bonds (styryl/propenyl) for π-π interactions and receptor binding, contributing to their biological activities .
  • Lipophilicity: Long alkyl/alkenyl chains (e.g., in 5-(Pentadec-1-enyl)-1,3-benzenediol) increase lipid solubility, enhancing membrane permeability and bioavailability . In contrast, polar substituents like sulfates (Panosialin D) improve water solubility for enzymatic studies .
  • Biological Activity: Tapinarof’s isopropyl-propenyl substituent enables potent anti-inflammatory effects via aryl hydrocarbon receptor agonism, while Resveratrol’s stilbene backbone activates sirtuins and antioxidant pathways . The isocyanomethyl group’s reactivity may confer unique enzyme-inhibitory or cytotoxic properties, though this requires empirical validation .

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